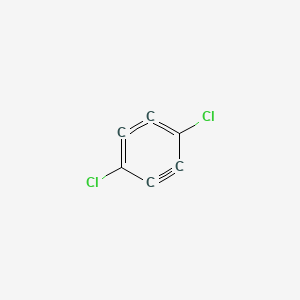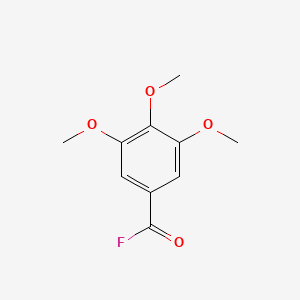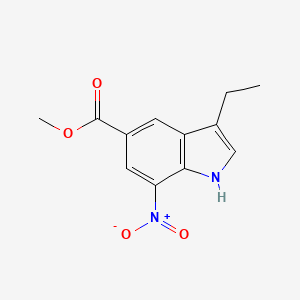
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne is a chemical compound with the molecular formula C6Cl2 It is characterized by the presence of two chlorine atoms attached to a cyclohexatriene ring with an additional alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichlorocyclohexa-1,2,3-trien-5-yne typically involves the chlorination of cyclohexa-1,2,3-triene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 1 and 4 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexatriene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient chlorination while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclohexadienones.
Reduction: Reduction reactions can lead to the formation of cyclohexadienes with reduced chlorine content.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated cyclohexadienones.
Reduction: Cyclohexadienes with varying degrees of chlorination.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dichlorocyclohexa-1,2,3-trien-5-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation to better understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichlorocyclohexa-1,2,3-trien-5-yne
- 1,3-Dichlorocyclohexa-1,2,3-trien-5-yne
- 1,4-Dichlorocyclohexane
Uniqueness
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne is unique due to its specific substitution pattern and the presence of an alkyne group
Properties
CAS No. |
557768-10-2 |
|---|---|
Molecular Formula |
C6Cl2 |
Molecular Weight |
142.97 g/mol |
InChI |
InChI=1S/C6Cl2/c7-5-1-2-6(8)4-3-5 |
InChI Key |
DEBZPVQTOCVVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC(=C=C=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)

![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)




![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)

